molecular formula C7H13NO B6198316 (1-cyclopropylazetidin-3-yl)methanol CAS No. 2306274-92-8

(1-cyclopropylazetidin-3-yl)methanol

Cat. No.: B6198316
CAS No.: 2306274-92-8
M. Wt: 127.2
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Description

(1-cyclopropylazetidin-3-yl)methanol is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol . Its structure features an azetidine ring, a four-membered saturated heterocycle, which is substituted with a cyclopropyl group on the nitrogen atom and a hydroxymethyl group on the 3-position of the ring . The azetidine ring is a significant pharmacophore in medicinal chemistry, found in a variety of synthetic compounds with biological activity . Azetidine-containing building blocks, particularly those with additional functional handles like the methanol group in this compound, are valuable for constructing more complex molecules . Researchers utilize such azetidine derivatives as constrained analogs of larger ring systems or linear chains, for instance, as building blocks for novel amino acid derivatives and peptides, which can be used to generate libraries for drug discovery . This compound is offered for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

2306274-92-8

Molecular Formula

C7H13NO

Molecular Weight

127.2

Purity

95

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 1 Cyclopropylazetidin 3 Yl Methanol and Its Analogs

Strategies for Azetidine (B1206935) Ring Formation

Intramolecular Cyclization Approaches (e.g., 4-exo-trig processes)

Intramolecular cyclization represents a direct approach to the azetidine core, typically involving the formation of a carbon-nitrogen bond. Among these, 4-exo-trig cyclizations are a notable strategy, though they can be challenging due to the high activation energy associated with forming a strained four-membered ring. researchgate.netresearchgate.netscripps.edu These reactions involve a nucleophilic nitrogen attacking an electrophilic carbon center, leading to the closure of the azetidine ring.

Recent advancements have focused on overcoming the energetic barriers of these cyclizations. For instance, photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes has been shown to produce azetidines through a tandem 1,5-hydrogen atom transfer (HAT) and subsequent 4-exo-trig cyclization. researchgate.net This method allows for the construction of azetidine scaffolds with vicinal tertiary-quaternary or even quaternary-quaternary centers. researchgate.net Another approach involves the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which proceeds via a highly regioselective 4-exo-tet cyclization to yield azetidines. nih.govfrontiersin.org This method is tolerant of various acid-sensitive and Lewis basic functional groups. nih.gov

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds has also emerged as a powerful tool for azetidine synthesis. rsc.org This process involves the reductive elimination at an alkyl–Pd(IV) intermediate to form the azetidine ring. rsc.org Additionally, rare gold-catalyzed 4-exo-dig cyclizations of N-tosyl homopropargyl amines have been reported to stereoselectively produce (Z)-2-alkylidene-1-tosylazetidine compounds. nih.govacs.org This contrasts with the more common 5-endo-dig cyclization that leads to five-membered rings. nih.gov

Table 1: Examples of Intramolecular Cyclization Approaches for Azetidine Synthesis
MethodKey FeaturesCatalyst/ReagentReference
Photo-induced radical annulationForms highly substituted azetidines via 4-exo-trig cyclization.Copper complex researchgate.net
Aminolysis of epoxy aminesHighly regioselective 4-exo-tet cyclization.La(OTf)₃ nih.govfrontiersin.org
Palladium-catalyzed C-H aminationIntramolecular amination of unactivated C(sp³)–H bonds.Palladium(II) catalyst rsc.org
Gold-catalyzed alkyne cyclizationStereoselective formation of (Z)-alkylidene azetidines via 4-exo-dig cyclization.[AuCl(PEt₃)]/AgOTf nih.govacs.org

Ring Contraction Methods from Larger Heterocycles

An alternative strategy for constructing the azetidine ring is through the contraction of larger, more readily available heterocyclic systems. This approach leverages the thermodynamic driving force of forming a more stable system to facilitate the often-challenging ring closure.

A notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines. acs.orgorganic-chemistry.org This one-pot nucleophilic addition-ring contraction is achieved in the presence of a base like potassium carbonate, and various nucleophiles such as alcohols, phenols, or anilines can be incorporated into the final azetidine derivative. acs.org The proposed mechanism involves the nucleophilic opening of the pyrrolidinone ring, followed by an intramolecular SN2 displacement of the bromide by the resulting amide anion to form the four-membered ring. rsc.orgacs.org The reaction conditions can be tuned to favor the formation of specific diastereoisomers. acs.org

While less common, ring contractions of other five-membered heterocycles have also been explored as a route to azetidines. magtech.com.cn For instance, the conversion of isolated azetines to azirines via ring contraction has been reported, highlighting the potential for ring-size manipulation in heterocyclic chemistry. nih.gov

Cycloaddition Reactions

Cycloaddition reactions offer an atom-economical and efficient pathway to the azetidine skeleton by forming two new bonds in a single step. researchgate.net Both photochemical and thermal cycloadditions have been successfully employed for this purpose.

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines. researchgate.netnih.govrsc.orgresearchgate.net However, this reaction has historically been challenged by the rapid isomerization of the excited imine, which can preclude cycloaddition. researchgate.net To overcome this, many successful examples utilize cyclic imines or intramolecular variants. researchgate.netnih.gov

Recent advancements have focused on the use of visible light and photocatalysts to promote the aza-Paternò-Büchi reaction. rsc.orgnih.govacs.org These methods often proceed through the triplet excited state of either the alkene or the imine, generated via energy transfer from a suitable photocatalyst. nih.govresearchgate.net For instance, visible-light-mediated intramolecular [2+2] cycloadditions of unactivated alkenes with cyclic oximes have been developed to access complex tricyclic azetidines. nih.govacs.org This approach expands the scope of the aza-Paternò-Büchi reaction to previously unreactive substrates. nih.govacs.org

Intermolecular versions have also seen significant progress. A visible-light-mediated intermolecular aza-Paternò-Büchi reaction using acyclic sulfonylimines and activated alkenes has been reported to form 2,2-disubstituted monocyclic azetidines. acs.org Enantioselective variants of the aza-Paternò-Büchi reaction have also been developed, employing chiral sensitizers to induce stereocontrol. nih.gov For example, 3-substituted quinoxalin-2(1H)-ones undergo enantioselective [2+2] cycloaddition with various alkenes upon irradiation in the presence of a chiral thioxanthone sensitizer. nih.gov

Table 2: Key Features of Aza-Paternò-Büchi Reactions for Azetidine Synthesis
VariantKey FeaturesCatalyst/ConditionsReference
IntramolecularAccess to complex, tricyclic azetidines from unactivated alkenes.Visible light, Iridium photocatalyst nih.govacs.org
IntermolecularSynthesis of 2,2-disubstituted monocyclic azetidines from acyclic sulfonylimines.Visible light acs.org
EnantioselectiveHigh enantioselectivity using chiral sensitizers.Visible light, Chiral thioxanthone nih.gov

[3+1] cycloaddition reactions provide another powerful strategy for the synthesis of azetidines, particularly for accessing highly substituted and enantioenriched products. These reactions typically involve the combination of a three-atom component with a one-atom component.

One prominent example is the enantioselective [3+1] cycloaddition of donor-acceptor (D-A) aziridines with isocyanides. acs.orgacs.org This reaction, catalyzed by a chiral N,N'-dioxide/Mg(II) complex, affords enantioenriched exo-imido azetidines in high yields and with excellent enantioselectivity. acs.orgacs.org A notable feature of this system is the observation of a strong positive nonlinear effect, where a low enantiomeric excess of the ligand can still induce a high enantiomeric excess in the product. acs.org

Another approach involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines, resulting in a formal [3+1] ring expansion to yield highly substituted methylene azetidines. nih.gov This reaction proceeds with excellent regio- and stereoselectivity, likely through an ylide-type mechanism involving a ring-opening/ring-closing cascade. nih.gov The chirality of the starting methylene aziridine (B145994) is efficiently transferred to the azetidine product. nih.gov Copper-catalyzed enantioselective [3+1] cycloadditions between imido-sulfur ylides and enoldiazoacetates have also been reported for the synthesis of tetrasubstituted 2-azetines, which can then be reduced to the corresponding azetidines. nih.gov

Ring Expansion from Smaller Nitrogen Heterocycles (e.g., Aziridines)

The ring expansion of three-membered aziridines offers a synthetically attractive route to four-membered azetidines. This strategy takes advantage of the high ring strain of aziridines to drive the transformation. acs.orgresearchgate.net

A significant recent development is the biocatalytic one-carbon ring expansion of aziridines to azetidines. nih.govacs.orgacs.org This method utilizes engineered "carbene transferase" enzymes, evolved from cytochrome P450, to catalyze a highly enantioselective nih.govnih.gov-Stevens rearrangement. nih.govacs.orgacs.org The enzyme exerts remarkable stereocontrol and chemoselectivity, favoring the ring expansion over competing pathways like cheletropic extrusion of olefins. nih.govacs.orgacs.org This biocatalytic approach provides access to enantioenriched azetidines that are difficult to obtain through traditional chemical catalysis. acs.org

Metal-Catalyzed Syntheses

Metal-catalyzed reactions have proven to be powerful tools for the synthesis of azetidines, offering high efficiency and selectivity. magtech.com.cn

Pd(II)-catalyzed C(sp³)–H Amination: Palladium-catalyzed intramolecular C-H amination has emerged as a potent method for constructing azetidine rings. acs.org This approach allows for the direct formation of the C-N bond by activating a typically unreactive C(sp³)-H bond. acs.orgnih.gov For instance, the use of a picolinamide (B142947) (PA) directing group can facilitate the γ-C(sp³)-H amination of amine substrates, leading to the formation of azetidines with low catalyst loading and under convenient conditions. acs.org

Ti(IV)-mediated Coupling: Titanium-mediated reactions provide another avenue for azetidine synthesis. A notable example is the Ti(IV)-mediated synthesis of spirocyclic NH-azetidines from oxime ethers. nih.gov This process is proposed to proceed through a Kulinkovich-type mechanism, where a titanacyclopropane intermediate acts as a 1,2-aliphatic dianion equivalent, reacting with the oxime ether to form the four-membered ring in a single step. nih.gov

Cu(I)-catalyzed Annulation: Copper-catalyzed reactions have also been successfully employed in the synthesis of azetidine derivatives. organic-chemistry.org Photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes represents a modern approach to construct the azetidine skeleton. researchgate.netnih.gov This method involves a [3+1] radical cascade cyclization, where an α-aminoalkyl radical adds to an alkyne, followed by intramolecular cyclization to yield the azetidine ring. researchgate.netnih.gov Furthermore, copper-catalyzed aminative aza-annulation of enynyl azides offers a direct route to functionalized nitrogen heterocycles. organic-chemistry.org

Table 1: Overview of Metal-Catalyzed Syntheses for Azetidines
MethodologyCatalyst/ReagentKey FeaturesReference
Pd(II)-catalyzed C(sp³)–H AminationPalladium catalystsDirect C-N bond formation via C-H activation. acs.orgnih.gov
Ti(IV)-mediated CouplingTitanium(IV) complexesFormation of spirocyclic azetidines from oxime ethers. nih.gov
Cu(I)-catalyzed AnnulationCopper(I) saltsRadical cascade cyclization and aminative aza-annulation. organic-chemistry.orgresearchgate.netnih.gov

Organocatalytic Approaches

Organocatalysis has gained prominence as a sustainable and powerful strategy in organic synthesis. For azetidine synthesis, organocatalytic approaches often rely on the activation of substrates through the formation of transient, more reactive species. For example, amine-catalyzed cycloadditions of allenoates and imines can provide access to functionalized azetidines. magtech.com.cn These reactions proceed under mild conditions and offer a valuable alternative to metal-catalyzed methods.

Stereoselective Synthesis of (1-Cyclopropylazetidin-3-yl)methanol and its Chiral Analogs

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiopure this compound and its analogs is of paramount importance.

Asymmetric Synthesis Techniques for Enantiopure Azetidines

Achieving high levels of enantioselectivity in the synthesis of azetidines is a significant challenge. Several strategies have been developed to address this. thieme-connect.com

Catalytic Asymmetric Reactions: The use of chiral catalysts is a cornerstone of asymmetric synthesis. For instance, copper-catalyzed asymmetric boryl allylation of azetines allows for the enantioselective synthesis of 2,3-disubstituted azetidines with the creation of two new stereogenic centers. acs.org Similarly, chiral squaramide hydrogen-bond donor catalysts can promote the highly enantioselective ring-opening of 3-substituted azetidines. acs.org

Use of Chiral Auxiliaries: Chiral auxiliaries can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. While effective, this approach often requires additional steps for the introduction and removal of the auxiliary.

Substrate-Controlled Diastereoselective Reactions: Existing stereocenters in a starting material can influence the formation of new stereocenters. This strategy has been widely used in the synthesis of enantioenriched azetidines. acs.org

Diastereoselective Control Strategies

When multiple stereocenters are present, controlling the relative stereochemistry (diastereoselectivity) is crucial. numberanalytics.com

Iodine-Mediated Cyclization: The iodine-mediated cyclization of homoallylamines can produce cis-2,4-disubstituted azetidines through a 4-exo-trig cyclization process. nih.gov The stereochemistry of the products can be confirmed by spectroscopic methods and X-ray crystallography. nih.gov

Kinetic vs. Thermodynamic Control: In some reactions, the diastereomeric ratio of the products can be influenced by the reaction conditions. For example, in the synthesis of 2-arylazetidines, kinetic control can favor the formation of the thermodynamically less stable trans isomer. acs.org Computational studies can help elucidate the energy profiles of competing reaction pathways and explain the observed diastereoselectivity. acs.org

1,3-Dipolar Cycloadditions: The [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides can lead to the highly diastereoselective synthesis of densely substituted pyrrolidines, which can be precursors to chiral azetidines. nih.gov The stereochemical outcome is often directed by the chiral sulfinyl group. nih.gov

Enzymatic and Chemo-Enzymatic Resolution Methods

Enzymes, with their inherent chirality, are excellent catalysts for the resolution of racemic mixtures.

Lipase-Catalyzed Kinetic Resolution: Lipases are frequently used for the kinetic resolution of racemic alcohols and their derivatives. nih.gov For example, Pseudomonas fluorescens lipase (B570770) has been shown to be effective in the kinetic resolution of 4-acetoxy-azetidin-2-one, providing access to both enantiomers with high enantiomeric excess. nih.gov Chemoenzymatic strategies, which combine enzymatic reactions with chemical transformations, offer powerful routes to enantiopure compounds. researchgate.net

Enzymatic Hydrolysis: Specific hydrolases can exhibit high substrate and stereospecificity. For instance, an L-azetidine-2-carboxylate hydrolase has been identified that selectively hydrolyzes the L-enantiomer of azetidine-2-carboxylate. rsc.org Such enzymes hold potential for the enantioselective synthesis and modification of azetidine derivatives. rsc.org

Table 2: Stereoselective Synthesis Approaches for Chiral Azetidines
TechniqueKey PrincipleExampleReference
Asymmetric CatalysisUse of a chiral catalyst to induce enantioselectivity.Cu-catalyzed asymmetric boryl allylation of azetines. acs.org
Diastereoselective CyclizationControlling the relative stereochemistry during ring formation.Iodine-mediated cyclization of homoallylamines. nih.gov
Enzymatic ResolutionSeparation of enantiomers using stereoselective enzymes.Lipase-catalyzed kinetic resolution of racemic azetidinones. nih.govresearchgate.net

Strategies for Incorporation of the Cyclopropyl (B3062369) Group into Azetidine Scaffolds

The introduction of the cyclopropyl group can be achieved at different stages of the synthetic sequence.

Starting from Cyclopropyl-Containing Building Blocks: One straightforward approach is to start with a precursor that already contains the cyclopropyl moiety. For example, the reaction of cyclopropyl-substituted amines or alcohols in cyclization reactions can directly lead to the desired N-cyclopropylazetidine derivatives.

Cyclopropanation of Azetidine Precursors: Alternatively, the cyclopropane (B1198618) ring can be constructed on a pre-existing azetidine or a precursor to the azetidine ring. Ring expansions of cyclopropyl azides can lead to 1-azetines, which can then be reduced to the corresponding azetidines. nih.govresearchgate.net

Late-Stage Functionalization: In some cases, the cyclopropyl group can be introduced at a late stage of the synthesis. For instance, the Suzuki-Miyaura cross-coupling of a suitably functionalized azetidine with a cyclopropylboronic acid derivative can be employed. The use of cyclopropyl N-methyliminodiacetic acid (MIDA) boronates has proven effective for this purpose. acs.org

Iii. Chemical Reactivity and Derivatization Strategies for 1 Cyclopropylazetidin 3 Yl Methanol

Functionalization of the Azetidine (B1206935) Ring System

The azetidine ring is a critical pharmacophore, and its modification allows for the systematic exploration of structure-activity relationships. The reactivity of the ring is centered around its nitrogen and carbon atoms, which can be selectively functionalized.

The nitrogen atom of the azetidine ring, being a secondary amine in the parent azetidin-3-ylmethanol (B1282361) before N-alkylation, is nucleophilic and readily participates in reactions with various electrophiles. The introduction of the cyclopropyl (B3062369) group onto the nitrogen is a prime example of such functionalization, typically achieved through nucleophilic substitution with a cyclopropyl halide or a related electrophilic cyclopropylating agent.

Functionalization at the carbon positions of the azetidine ring is more complex and often requires strategic synthetic planning. The C3 position is activated by the adjacent hydroxyl and nitrogen functionalities. However, direct functionalization at the C2 and C4 positions is challenging due to their lower reactivity and often requires multi-step sequences or advanced synthetic methods.

Modern synthetic methodologies, such as C-H activation, offer a powerful approach for the direct functionalization of otherwise unreactive C-H bonds. In the context of (1-cyclopropylazetidin-3-yl)methanol, directing groups can facilitate the regioselective activation of specific C-H bonds. The nitrogen atom or the hydroxyl group can serve as an internal ligand, directing a transition metal catalyst to a nearby C-H bond, enabling the introduction of new functional groups.

Direct lithiation, another potent technique, involves the use of strong organolithium bases to deprotonate a carbon atom, creating a nucleophilic organolithium species that can then react with various electrophiles. The acidity of the protons on the azetidine ring is influenced by the N-cyclopropyl group and the C3-methanol substituent. Protons at the C2 and C4 positions, adjacent to the nitrogen, are potential sites for lithiation, although achieving high regioselectivity can be challenging and may depend heavily on the specific base and reaction conditions employed.

The azetidine ring in this compound does not undergo classical electrophilic aromatic substitution, as it is a saturated heterocyclic system. However, the nitrogen atom can act as a nucleophile, attacking various electrophiles.

Nucleophilic substitution reactions on the azetidine ring itself are less common and typically require the pre-functionalization of a carbon atom with a suitable leaving group. For instance, if the hydroxyl group of the methanol (B129727) moiety is converted into a good leaving group (e.g., a tosylate or mesylate), it can be displaced by a nucleophile. Ring-opening reactions, a form of nucleophilic substitution, can also occur under certain conditions, particularly with strong nucleophiles or under acidic conditions that activate the ring by protonating the nitrogen. In these reactions, the nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond and relieving the ring strain.

Transformations of the Methanol Functional Group

The primary alcohol of this compound is a key handle for a wide array of chemical modifications, allowing for the introduction of diverse functionalities and the construction of more complex molecules.

The primary alcohol can be selectively oxidized to afford either the corresponding aldehyde, (1-cyclopropylazetidin-3-yl)carbaldehyde, or the carboxylic acid, 1-cyclopropylazetidine-3-carboxylic acid. The choice of oxidant and reaction conditions is crucial for achieving the desired oxidation state. Milder, controlled oxidation agents are used to stop at the aldehyde stage, while stronger oxidants will typically lead to the carboxylic acid.

Table 1: Representative Oxidation Reactions

Starting Material Product Reagents and Conditions
This compound (1-cyclopropylazetidin-3-yl)carbaldehyde PCC, CH₂Cl₂

Etherification and esterification are common and powerful methods for modifying the hydroxyl group of this compound. These reactions allow for the introduction of a vast array of substituents, significantly altering the compound's physicochemical properties.

Etherification: The formation of an ether linkage can be accomplished under various conditions. The Williamson ether synthesis, involving the deprotonation of the alcohol with a base to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. Other methods include acid-catalyzed dehydration or reaction with other alcohols under specific conditions.

Esterification: The primary alcohol readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides. Fischer esterification, involving the reaction with a carboxylic acid under acidic catalysis, is a common method. Alternatively, using more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base to neutralize the acidic byproduct, provides a rapid and efficient route to esters.

Table 2: Example Etherification and Esterification Reactions

Reaction Type Reactants Product
Etherification This compound + Sodium Hydride, then Methyl Iodide 3-(methoxymethyl)-1-cyclopropylazetidine

Derivatization for Complex Molecular Scaffold Elaboration

The hydroxyl group of this compound serves as a primary handle for derivatization, allowing for the straightforward attachment of this motif to larger and more complex molecular scaffolds. Standard organic transformations can be employed to elaborate the molecule.

Table 1: Derivatization Reactions of the Hydroxyl Group

Reaction TypeReagentsProduct Functional Group
EtherificationAlkyl halides, Base (e.g., NaH)Ether
EsterificationAcyl chlorides, Carboxylic acids (with coupling agents)Ester
Urethane FormationIsocyanatesCarbamate (Urethane)
SulfonylationSulfonyl chloridesSulfonate Ester

These derivatization strategies are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR). For instance, the conversion of the alcohol to an ether or ester can modulate the compound's lipophilicity, metabolic stability, and ability to interact with biological targets. The formation of carbamates and sulfonates introduces groups capable of participating in hydrogen bonding and other non-covalent interactions, which can be crucial for molecular recognition at a receptor or enzyme active site. While specific examples of these derivatizations for this compound are not extensively detailed in publicly available literature, these methods represent standard approaches for the elaboration of similar alcohol-containing building blocks.

Ring-Opening and Ring-Expansion Reactions of the Azetidine Moiety

The azetidine ring in this compound is a strained four-membered heterocycle, making it susceptible to ring-opening and ring-expansion reactions under certain conditions. These reactions are driven by the release of ring strain, which is approximately 25-26 kcal/mol for an unsubstituted azetidine. The presence of the N-cyclopropyl group can further influence the reactivity of the azetidine ring.

Mechanistic Studies of Strain-Release Pathways

The ring-opening of azetidines typically proceeds via cleavage of one of the C-N bonds or the C-C bond. The specific pathway is dependent on the reaction conditions and the substitution pattern of the ring.

For N-substituted azetidines, acid-catalyzed ring-opening can occur, often initiated by protonation of the ring nitrogen. This enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. The regioselectivity of the attack is influenced by both steric and electronic factors.

In the context of this compound, the N-cyclopropyl group introduces additional strain. The cyclopropyl group itself is prone to ring-opening reactions, particularly under acidic conditions or in the presence of transition metals, proceeding via a cyclopropylcarbinyl cation intermediate. This cation can rearrange to a more stable homoallyl or cyclobutyl cation. Therefore, mechanistic pathways for the ring-opening of this compound could potentially involve the opening of either the azetidine or the cyclopropane (B1198618) ring, or even a concerted process involving both.

A study on the related carbocyclic system, cyclobutyl(cyclopropyl)methanol, provides some insight into the potential competition between the ring-opening of three- and four-membered rings. stackexchange.com In acidic media, the expansion of the cyclopropyl ring was suggested to be a favorable pathway, leading to a cyclopentyl system. stackexchange.com This suggests that under certain conditions, the cyclopropyl group of this compound might be more reactive than the azetidine ring.

Table 2: Potential Strain-Release Pathways

Ring SystemDriving ForcePotential IntermediatesPotential Products
AzetidineRing Strain (approx. 25-26 kcal/mol)Azetidinium ion, carbocation1,3-Aminoalcohols, rearranged amines
CyclopropaneRing Strain (approx. 27.5 kcal/mol)Cyclopropylcarbinyl cationHomoallylic amines, cyclobutylamine (B51885) derivatives

Rearrangement Reactions

Rearrangement reactions of this compound would likely be initiated by the formation of a reactive intermediate, such as a carbocation, often generated under acidic conditions. The formation of a carbocation adjacent to a strained ring can trigger a variety of rearrangements.

For instance, if the hydroxyl group is protonated and leaves as a water molecule, a secondary carbocation would form at the C3 position of the azetidine ring. This carbocation could induce a rearrangement of the azetidine ring itself. One possibility is a 1,2-hydride shift or a more complex rearrangement involving the ring atoms to form a more stable carbocation.

Alternatively, the presence of the N-cyclopropyl group opens up the possibility of rearrangements involving this moiety. The interaction of a carbocation at C3 with the adjacent nitrogen and the attached cyclopropyl group could lead to complex skeletal reorganizations. While specific, documented rearrangement reactions for this compound are not readily found in the literature, the general principles of carbocation chemistry suggest that such rearrangements are plausible under appropriate conditions. These could lead to the formation of larger ring systems, such as pyrrolidines or piperidines, or bicyclic structures.

Iv. Conformational Analysis and Stereochemical Influences of 1 Cyclopropylazetidin 3 Yl Methanol

Conformational Dynamics of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by considerable ring strain. rsc.org Unlike the planar cyclobutane, the azetidine ring is not flat and exists in a puckered conformation to alleviate some of this strain. This puckering is a dynamic process, with the ring rapidly inverting between two equivalent puckered conformations.

Impact of the Cyclopropyl (B3062369) Group on Molecular Conformation

The attachment of a cyclopropyl group to the nitrogen atom of the azetidine ring introduces unique conformational constraints and electronic effects that further shape the molecule's three-dimensional structure.

The cyclopropyl group is known to exert significant stereoelectronic effects. Its carbon-carbon bonds possess enhanced π-character, a consequence of the high degree of s-character in the C-H bonds and p-character in the C-C bonds due to ring strain. nih.gov This electronic feature allows the cyclopropyl group to participate in hyperconjugation, a stabilizing interaction involving the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled anti-bonding orbital.

Beyond electronic effects, the cyclopropyl group also introduces steric bulk. The "A-value" is a measure of the steric demand of a substituent, quantifying the preference for an equatorial versus an axial position in a cyclohexane (B81311) ring. While A-values are traditionally applied to cyclohexanes, the underlying principles of steric hindrance are relevant to other cyclic systems, including azetidines.

The presence of the cyclopropyl group on the nitrogen atom will influence the puckering of the azetidine ring and the preferred orientation of the 3-hydroxymethyl substituent. The molecule will tend to adopt a conformation that minimizes steric clashes between the cyclopropyl group, the hydrogens on the azetidine ring, and the hydroxymethyl group. This steric guidance, in conjunction with the stereoelectronic effects, dictates the most stable three-dimensional arrangement of the molecule. For instance, studies on N-substituted azetidines have shown that the substituent on the nitrogen can influence the orientation of other groups on the ring to reduce steric hindrance. nih.gov

Chirality and Stereoisomeric Considerations in Azetidinemethanols

The concept of chirality, or "handedness," is fundamental to the stereochemistry of (1-cyclopropylazetidin-3-yl)methanol. tru.ca A molecule is chiral if it is non-superimposable on its mirror image. utdallas.edu The source of chirality in many organic molecules is the presence of one or more chiral centers, typically a carbon atom bonded to four different groups. tru.ca

In this compound, the carbon atom at the 3-position of the azetidine ring (C3) is a chiral center. It is attached to four different substituents: a hydrogen atom, a hydroxymethyl group (-CH₂OH), and two different parts of the azetidine ring. This gives rise to two possible enantiomers, which are mirror images of each other. utdallas.edu These enantiomers will have identical physical properties such as melting point and boiling point but will rotate plane-polarized light in opposite directions. utdallas.edu

Molecules with the same molecular formula and connectivity but a different spatial arrangement of atoms are known as stereoisomers. libretexts.org Enantiomers are a specific type of stereoisomer. utexas.edu If a molecule has more than one chiral center, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. libretexts.orgutexas.edu For this compound, with its single chiral center, only a pair of enantiomers is possible. The precise three-dimensional arrangement, or absolute configuration, of these enantiomers is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. youtube.com

The specific stereoisomer of this compound can have a profound impact on its biological activity, as biological systems such as enzymes and receptors are themselves chiral and will often interact differently with each enantiomer.

V. Computational and Theoretical Investigations of 1 Cyclopropylazetidin 3 Yl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for modeling the molecular and electronic structure of (1-cyclopropylazetidin-3-yl)methanol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its energy, geometry, and electronic distribution.

Investigation of Ring Strain Energy and Stability

The cyclopropane (B1198618) ring is characterized by a high degree of ring strain, approximately 27.5 kcal/mol, arising from its C-C-C bond angles being constrained to 60°, a substantial deviation from the ideal 109.5° tetrahedral angle. Similarly, the azetidine (B1206935) ring, a nitrogen-containing analogue of cyclobutane, also exhibits considerable ring strain due to angle and torsional strain.

Computational studies can quantify the strain energy by comparing the calculated heat of formation of the molecule with that of a hypothetical strain-free reference compound. DFT calculations, often using functionals like B3LYP with a 6-31G* basis set, are commonly employed for this purpose. These calculations reveal how the N-substitution with a cyclopropyl (B3062369) group affects the puckering of the azetidine ring and the distribution of strain across the molecular framework. The stability of the molecule is a delicate balance between the destabilizing effect of ring strain and potential stabilizing interactions, such as those between the nitrogen lone pair and the cyclopropyl group orbitals.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of this compound dictates its reactivity and intermolecular interactions. Quantum chemical calculations provide a detailed picture of the electron distribution, including the energies and shapes of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is associated with the molecule's ability to donate electrons and thus its nucleophilic character. In this compound, the HOMO is predominantly localized on the nitrogen atom of the azetidine ring, owing to its lone pair of electrons. A higher HOMO energy level corresponds to greater nucleophilicity.

Conversely, the LUMO represents the molecule's capacity to accept electrons, highlighting its electrophilic sites. The LUMO is likely distributed across the strained C-N and C-C bonds of the azetidine ring and the C-O bond of the methanol (B129727) substituent. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

Charge distribution analysis, through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, elucidates the partial charges on each atom. The electronegative nitrogen and oxygen atoms are expected to bear partial negative charges, while the carbon and hydrogen atoms carry partial positive charges. This charge distribution governs the molecule's dipole moment and its participation in electrostatic interactions and hydrogen bonding.

Calculated Electronic Properties of this compound (Hypothetical Data)
PropertyValueMethod/Basis Set
HOMO Energy-6.5 eVDFT/B3LYP/6-31G
LUMO Energy1.2 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap7.7 eVDFT/B3LYP/6-31G
Dipole Moment2.1 DDFT/B3LYP/6-31G

Conformational Energy Landscapes and Preferences

The conformational flexibility of the azetidine ring and the rotational freedom around the single bonds in this compound result in a complex conformational energy landscape. Computational methods are essential for exploring this landscape and identifying the most stable, low-energy conformers.

The minima on this surface correspond to stable conformers, and their relative energies determine their populations at a given temperature. Key conformational features include the orientation of the cyclopropyl group relative to the azetidine ring and the rotational position of the hydroxymethyl group. Intramolecular hydrogen bonding between the hydroxyl group and the azetidine nitrogen can also play a crucial role in stabilizing certain conformations.

Reaction Mechanism Elucidation

Computational chemistry provides a powerful lens for elucidating the mechanisms of chemical reactions involving this compound. By mapping potential energy surfaces, researchers can identify transition states and delineate the most favorable reaction pathways.

Transition State Analysis and Reaction Pathways

Transition state theory is central to these investigations. A transition state represents the highest energy point along a reaction coordinate, and its identification is key to understanding reaction kinetics.

For this compound, several reaction pathways can be computationally explored. These include nucleophilic reactions involving the azetidine nitrogen, reactions of the hydroxyl group such as esterification, and potential ring-opening reactions of the strained rings.

Quantum chemical methods are used to optimize the geometries of reactants, products, and transition states. Frequency calculations are then performed to characterize these structures, with a transition state being identified by the presence of a single imaginary frequency. Intrinsic Reaction Coordinate (IRC) calculations can trace the reaction path from the transition state to the reactants and products, confirming the proposed mechanism.

Prediction of Kinetic and Thermodynamic Parameters

Beyond elucidating reaction pathways, computational methods can provide quantitative predictions of kinetic and thermodynamic parameters. The activation energy (Ea), a critical determinant of the reaction rate, can be calculated as the energy difference between the transition state and the reactants.

Thermodynamic parameters, such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction, can be determined from the energies of the reactants and products. These parameters indicate the reaction's spontaneity and whether it is exothermic or endothermic. Such predictions are invaluable for understanding and predicting the chemical behavior of this compound.

Predicted Thermodynamic Data for a Hypothetical Reaction of this compound (e.g., N-alkylation)
ParameterPredicted Value
Activation Energy (Ea)15 kcal/mol
Enthalpy of Reaction (ΔH)-10 kcal/mol
Gibbs Free Energy of Reaction (ΔG)-8 kcal/mol

Molecular Modeling of Biomolecular Interactions (Theoretical Aspects)

Molecular modeling serves as a powerful tool to simulate the interaction between a small molecule, such as this compound, and a biological target at an atomic level. These theoretical investigations can hypothesize binding modes, predict binding affinities, and elucidate the structural determinants of molecular recognition.

While specific docking and molecular dynamics (MD) simulation studies on this compound are not extensively available in the public domain, we can hypothesize its binding modes based on its structural features and the common interactions observed for similar scaffolds in various protein targets.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. researchgate.net For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and the target receptor. The azetidine ring provides a rigid core, while the cyclopropyl group introduces a lipophilic element and conformational constraint. The hydroxylmethyl group can act as both a hydrogen bond donor and acceptor, a critical feature for anchoring the molecule within a binding pocket.

A potential binding mode could involve the nitrogen atom of the azetidine ring acting as a hydrogen bond acceptor or participating in ionic interactions if protonated. The hydroxyl group is a prime candidate for forming hydrogen bonds with polar residues like serine, threonine, or the backbone of the protein. The cyclopropyl group could fit into a hydrophobic pocket, contributing to the binding affinity through van der Waals interactions.

To illustrate the potential interactions, a hypothetical docking result into a generic kinase ATP-binding site is presented below.

Interaction Type

This table represents a hypothetical docking scenario and is for illustrative purposes only.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted binding pose over time. acs.org An MD simulation would track the movements of the ligand and protein atoms, providing insights into the flexibility of the complex and the persistence of key interactions. This would help in refining the binding hypothesis and assessing the energetic favorability of the interaction.

Quantitative Structure-Activity Relationship (QSAR) is a computational method aimed at building a statistical model that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For this compound and its analogs, a QSAR study would be instrumental in predicting the activity of new derivatives and prioritizing their synthesis.

The first step in a QSAR study involves generating a dataset of compounds with known activities. Subsequently, molecular descriptors are calculated for each compound. These descriptors can be 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), or 3D (e.g., molecular shape, volume).

For a hypothetical series of this compound analogs, key structural variations could include:

Substitution on the cyclopropyl ring.

Modification of the hydroxylmethyl group (e.g., to an ether, ester, or amide).

Introduction of substituents on the azetidine ring.

A hypothetical QSAR model could reveal, for instance, that increasing the lipophilicity of the N-substituent positively correlates with activity up to a certain point, after which steric hindrance becomes detrimental. Similarly, the model might indicate a preference for a hydrogen bond donor at the 3-position of the azetidine ring.

Below is a hypothetical table illustrating the kind of data that would be used in a QSAR study for a series of analogs.

Compound ID

This table represents hypothetical data for a QSAR study and is for illustrative purposes only.

By applying statistical methods like multiple linear regression or machine learning algorithms, a predictive QSAR model can be developed. Such models are crucial for rational drug design, enabling the in silico screening of virtual libraries of compounds and the identification of promising candidates for synthesis and biological testing. drugbank.com

Vi. Strategic Applications of 1 Cyclopropylazetidin 3 Yl Methanol As a Chemical Scaffold

Role in Fragment-Based Drug Discovery and Lead Optimization (Methodological Focus)

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for identifying lead compounds. nih.gov FBDD utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. dtu.dk The core principle is that these low-molecular-weight fragments can form highly efficient interactions with the target, providing a more effective starting point for optimization. nih.govresearchgate.net The scaffold of (1-cyclopropylazetidin-3-yl)methanol is particularly well-suited for FBDD due to its three-dimensional character and the presence of functional handles for synthetic elaboration. cam.ac.uk

The success of FBDD heavily relies on the quality and diversity of the fragment library. nih.gov There is a growing need for novel fragments that possess three-dimensional (3D) features and suitable vectors for chemical modification. cam.ac.uk The incorporation of sp³-rich scaffolds like this compound addresses the demand for greater three-dimensionality in fragment libraries, moving away from flat, aromatic structures.

The azetidine (B1206935) ring in this compound imparts significant conformational rigidity. This strained four-membered ring restricts the rotational freedom of the molecule, which is a desirable attribute in drug design. By pre-organizing the molecule into a specific conformation, the entropic penalty upon binding to a target protein is reduced, potentially leading to higher binding affinity.

The cyclopropyl (B3062369) group further enhances this rigidity. The fusion of the cyclopropyl ring to the azetidine nitrogen introduces a defined three-dimensional topology. This structural constraint is a key principle in the design of potent and selective ligands. The defined spatial arrangement of substituents on the scaffold allows for precise probing of the target's binding pocket.

Table 1: Structural Features of this compound and Their Implications in Scaffold Design

Structural FeatureDesign ImplicationReference
Azetidine RingProvides a rigid, conformationally constrained core, reducing the entropic penalty of binding.
Cyclopropyl GroupIntroduces a three-dimensional, sp³-rich character, enhancing scaffold novelty and metabolic stability. cam.ac.uk
Hydroxymethyl GroupActs as a key vector for synthetic elaboration and potential hydrogen bonding interactions with the target.
Tertiary AmineOffers a point for substitution and can influence physicochemical properties such as solubility and pKa.

Structure-Activity Relationship (SAR) studies are fundamental to the process of lead optimization, aiming to understand how chemical structure relates to biological activity. nih.govnih.gov The this compound scaffold provides clear vectors for systematic chemical modification to explore SAR.

The primary alcohol of the hydroxymethyl group is a versatile functional handle. It can be readily oxidized to an aldehyde or carboxylic acid, or converted to ethers, esters, or amines through various synthetic methodologies. These modifications allow for the introduction of a wide range of substituents to probe for favorable interactions within the binding site.

Application in Peptidomimetic and Unnatural Amino Acid Synthesis

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.gov The rigid framework of this compound makes it an excellent candidate for the synthesis of peptidomimetics and unnatural amino acids. princeton.eduvalpo.edu The constrained nature of the azetidine ring can be used to mimic the turn structures found in peptides, which are often crucial for biological activity.

The synthesis of novel cyclopropyl peptidomimetics has been an area of active research. nih.govresearchgate.net These structures can be incorporated into peptide sequences to confer specific conformational constraints. google.com

The incorporation of scaffolds like this compound into peptide backbones can lead to the formation of conformationally constrained peptides. nih.gov This strategy is employed to lock the peptide into a bioactive conformation, thereby increasing its potency and selectivity. The azetidine ring can serve as a dipeptide isostere, replacing a segment of the natural peptide chain.

The synthesis of such modified peptides often involves solid-phase peptide synthesis (SPPS) methodologies. nih.gov The this compound building block, appropriately protected, can be incorporated into the growing peptide chain. The resulting constrained peptide may exhibit improved properties such as increased resistance to proteolysis and better cell permeability.

Utility in Chemical Library Design and Synthesis

Chemical libraries are essential tools in drug discovery for the identification of hit and lead compounds. researchgate.net The design and synthesis of diverse and novel chemical libraries are crucial for the success of screening campaigns. acs.orgutexas.edunih.govnih.govbroadinstitute.org

This compound is a valuable starting material for the construction of diverse azetidine-based chemical libraries. acs.orgutexas.edunih.gov The functional handles on the scaffold allow for the attachment of a variety of chemical moieties, leading to a large number of distinct compounds.

The synthesis of such libraries can be performed using parallel synthesis techniques, which allow for the rapid generation of a multitude of compounds. nih.gov For instance, the hydroxyl group can be reacted with a library of carboxylic acids to produce a library of esters, or with a library of isocyanates to generate a library of carbamates. These libraries can then be screened against a range of biological targets to identify new drug candidates. The focus on creating libraries with high sp³ character is a current trend in medicinal chemistry, aiming to explore new areas of chemical space. acs.orgutexas.edunih.govnih.govbroadinstitute.org

Table 2: Potential Diversification Points of this compound for Library Synthesis

Diversification PointPotential ReactionsResulting Functional Group
3-Hydroxymethyl GroupEsterification, Etherification, Mitsunobu reaction, OxidationEster, Ether, Amine, Aldehyde, Carboxylic Acid
1-Cyclopropyl Group(Requires synthesis of analogues) N-dealkylation followed by N-alkylation/arylationVaried N-substituents

Design of Scaffolds for Specific Target Classes (e.g., CNS-focused)

The development of novel therapeutic agents for Central Nervous System (CNS) disorders is a significant challenge in medicinal chemistry, largely due to the stringent requirements for crossing the blood-brain barrier (BBB). Molecules targeting the CNS must possess a specific set of physicochemical properties, including a low molecular weight, limited polar surface area, and a balanced lipophilicity. Azetidine-based scaffolds have garnered attention for their potential in creating CNS-focused compound libraries due to their ability to impart favorable lead-like properties. nih.govnih.govnih.gov

Research into densely functionalized azetidine ring systems has led to the synthesis of diverse collections of fused, bridged, and spirocyclic scaffolds. nih.govmdpi.com These efforts aim to generate molecules that are "pre-optimized" for CNS applications by embedding the azetidine core. chemscene.com The synthesis of these scaffolds often begins with multi-gram scale production of functionalized azetidines, which are then diversified through various chemical transformations. nih.gov

A key aspect of designing CNS-focused scaffolds is the in vitro evaluation of their physicochemical and pharmacokinetic properties. nih.govnih.gov This includes measurements of solubility, protein binding, and permeability. For instance, a selection of azetidine-based library members has been profiled to assess their suitability for CNS drug discovery. nih.gov The data from these studies guide the selection of scaffolds with the highest potential for successful development.

Below is a table summarizing key physicochemical properties for a representative set of CNS-focused azetidine-based scaffolds, highlighting their alignment with the requirements for BBB penetration.

Scaffold IDMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (Ų)Rotatable BondsHydrogen Bond DonorsHydrogen Bond Acceptors
Scaffold A 250.31.845.2313
Scaffold B 276.42.158.5414
Scaffold C 302.42.565.7424
Scaffold D 288.31.955.1313

This table presents representative data for illustrative purposes based on findings for azetidine-based scaffolds. nih.gov

The design of these scaffolds often incorporates structural motifs known to be present in CNS-active agents. nih.gov By combining the unique conformational constraints of the azetidine ring with other privileged structures, medicinal chemists can explore novel chemical space while adhering to the principles of CNS drug design. The ultimate goal is to produce a diverse library of compounds with a high probability of interacting with CNS targets and exhibiting favorable drug-like properties. nih.govchemscene.com

Potential in Materials Science and Polymer Chemistry

While the primary focus of research on this compound has been in medicinal chemistry, its structure suggests potential, though currently conceptual, applications in materials science and polymer chemistry.

Monomer Design for Functional Polymers (Conceptual Exploration)

The this compound molecule contains two key features that could, in principle, allow it to act as a monomer for the synthesis of functional polymers: the strained azetidine ring and the primary hydroxyl group. The ring-opening polymerization (ROP) of azetidines is a known method for producing polyamines. nih.gov Cationic ROP of azetidine and its N-alkyl derivatives can lead to the formation of polymers, and in some cases, this polymerization can exhibit living characteristics, allowing for control over the polymer architecture. nih.gov

Conceptually, the azetidine ring of this compound could undergo cationic ring-opening polymerization. This would result in a polymer with a repeating unit that includes the N-cyclopropyl group and a pendant hydroxymethyl group. The resulting polyamine would possess regularly spaced functional handles (the hydroxyl groups) that could be used for post-polymerization modification, allowing for the introduction of various functionalities along the polymer backbone.

Alternatively, the hydroxyl group of this compound could be used in polycondensation or polyaddition reactions. For example, it could react with dicarboxylic acids or diisocyanates to form polyesters or polyurethanes, respectively. In this scenario, the cyclopropylazetidine moiety would be a pendant group attached to the polymer backbone. Such pendant groups could influence the polymer's physical properties, such as its glass transition temperature, solubility, and thermal stability.

The presence of the nitrogen atom in the polymer backbone (from ROP) or in the pendant group (from polycondensation) could also impart interesting properties, such as the ability to coordinate with metal ions or to act as a base. This could lead to applications in areas like water treatment, catalysis, or the development of pH-responsive materials.

It is important to note that while the polymerization of azetidines is established, the specific use of this compound as a monomer is a conceptual exploration. Detailed research would be required to determine the feasibility of its polymerization, the properties of the resulting polymers, and their potential applications.

Vii. Advanced Analytical and Spectroscopic Characterization Methodologies

Structural Elucidation Techniques

Structural elucidation is a critical process in chemical synthesis, ensuring that the synthesized molecule corresponds to the intended structure. This involves a combination of spectroscopic and crystallographic methods to determine atomic connectivity, configuration, and conformation.

X-ray crystallography stands as the most definitive method for determining the absolute configuration of chiral molecules in the solid state. nih.govsoton.ac.uk This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice. For chiral compounds like (1-cyclopropylazetidin-3-yl)methanol, growing a single crystal of one enantiomer allows for its unambiguous structural determination.

In a typical analysis, a suitable crystal of the compound is bombarded with X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined. The absolute stereochemistry, distinguishing between the (R) and (S) enantiomers, is often established by analyzing the anomalous dispersion effects of the scattered X-rays. soton.ac.uk For instance, in studies of similar complex chiral molecules, X-ray crystallography has been successfully used to assign the absolute configuration of separated enantiomers. nih.gov

Table 1: Representative Data from X-ray Crystallographic Analysis

ParameterDescriptionExample Data
Crystal System The symmetry system to which the crystal belongs (e.g., monoclinic, orthorhombic).Monoclinic
Space Group The specific symmetry group of the crystal structure.P2₁
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).a, b, c values in Å; α, β, γ values in °
Flack Parameter A value used to confirm the absolute structure of a chiral crystal, ideally close to zero for the correct enantiomer. soton.ac.uk0.0(1)
Absolute Configuration The determined stereochemistry at the chiral center.(S) or (R)

Note: The data in this table is representative and illustrates the type of information obtained from an X-ray crystallography experiment.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass. mdpi.comnih.gov Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to a very high degree of precision (typically within 5 ppm). nih.govnih.gov

This precision allows for the determination of a unique elemental formula from the measured exact mass. For this compound, HRMS would be used to confirm its molecular formula, C₇H₁₃NO. The technique is highly sensitive and can be coupled with liquid chromatography (LC-HRMS) for the analysis of complex mixtures. protocols.io

Table 2: HRMS Data for this compound

ParameterValue
Molecular Formula C₇H₁₃NO
Calculated Exact Mass 127.0997 g/mol
Ionization Mode Electrospray Ionization (ESI), Positive
Observed Ion [M+H]⁺ 128.1070
Mass Accuracy < 5 ppm

Note: The observed ion value is calculated based on the exact mass plus the mass of a proton.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. universiteitleiden.nl While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, advanced two-dimensional (2D) NMR experiments are often necessary for the complete and unambiguous assignment of all signals, especially for complex structures. nih.gov

2D NMR Techniques: Correlation Spectroscopy (COSY) reveals proton-proton (H-H) couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) shows couplings between protons and carbons over two to three bonds. These experiments together provide a detailed map of the molecule's connectivity.

Low-Temperature NMR: This technique can be used to study conformational dynamics or to slow down exchange processes, which might otherwise lead to broadened signals at room temperature, thereby providing a clearer picture of the molecular structure.

Table 3: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Cyclopropyl-CH~55.0~1.8 - 2.0m-
Azetidine-CH₂ (2,4)~50.0~3.0 - 3.5m-
Azetidine-CH~35.0~2.5 - 2.7m-
CH₂OH~65.0~3.6 - 3.8d~5.0
Cyclopropyl-CH₂~5.0~0.3 - 0.5m-

Note: These are approximate chemical shifts (δ) and are illustrative. Actual values may vary based on experimental conditions.

Chromatographic and Separation Techniques

Chromatographic methods are fundamental for both the analysis of purity and the isolation of chemical compounds. For chiral molecules, specialized techniques are required to separate enantiomers.

Since enantiomers possess identical physical properties in an achiral environment, their separation requires a chiral environment. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), is the most common method for determining the enantiomeric purity of a chiral compound. nih.govmdpi.com

The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times and thus their separation. The choice of CSP and mobile phase is critical for achieving good resolution. mdpi.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used for their broad applicability. nih.gov The enantiomeric excess (e.e.) or enantiomeric purity can be accurately quantified by integrating the peak areas of the two enantiomers.

Table 4: Illustrative Conditions for Chiral HPLC Separation

ParameterDescription
Column Chiralpak® IA, IB, IC, etc. (Amylose or Cellulose-based CSP)
Mobile Phase Hexane/Isopropanol or other suitable solvent mixtures
Flow Rate 0.5 - 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210 nm)
Column Temperature 25 °C

Preparative chromatography is used to purify and isolate larger quantities of a target compound from a reaction mixture or natural extract. nih.gov Preparative High-Performance Liquid Chromatography (Prep-HPLC) operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads.

Following a chemical synthesis, this compound would typically be isolated from byproducts and unreacted starting materials using this technique. The process involves injecting the crude product mixture onto a suitable column (e.g., silica (B1680970) gel or reversed-phase C18) and eluting with an appropriate solvent system. Fractions are collected as they exit the detector, and those containing the pure product are combined and the solvent evaporated.

Table 5: Typical Parameters for Preparative Chromatography

ParameterDescription
Stationary Phase Silica Gel or Reversed-Phase (e.g., C18)
Column Dimensions Larger diameter and length than analytical columns
Mobile Phase Gradient or isocratic elution with appropriate solvents
Flow Rate Significantly higher than analytical scale (e.g., 20-100 mL/min)
Detection UV-Vis Detector
Fraction Collection Automated or manual based on detector signal

General Material Characterization Techniques (e.g., Thermogravimetric Analysis for thermal stability)

The assessment of a compound's physical and thermal properties is crucial for understanding its stability, handling requirements, and potential applications. For this compound, a key technique for evaluating its thermal stability would be Thermogravimetric Analysis (TGA).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability of a material, its decomposition pattern, and the presence of volatile components.

In a typical TGA experiment for this compound, a small sample of the compound would be placed in a high-precision balance within a furnace. The temperature would then be increased at a constant rate. The resulting data would be plotted as a TGA curve, showing the percentage of weight loss against temperature.

Expected Research Findings from TGA:

Decomposition Temperature: The TGA curve would reveal the onset temperature of decomposition for this compound. This is a critical parameter indicating the upper-temperature limit at which the compound remains stable.

Decomposition Profile: The shape of the TGA curve can indicate whether the decomposition occurs in a single step or through multiple stages. This can provide insights into the degradation mechanism of the molecule.

Residual Mass: The amount of residue left at the end of the analysis can suggest the formation of non-volatile decomposition products.

While specific experimental data for this compound is not available, a hypothetical TGA data table is presented below to illustrate how such findings would be reported.

Hypothetical TGA Data for this compound

Parameter Value
Onset of Decomposition (Tonset) 250 °C
Temperature at 5% Weight Loss (T5%) 265 °C
Temperature at Maximum Decomposition Rate 280 °C
Residual Mass at 500 °C 2.1%
Analysis Atmosphere Nitrogen

Other Relevant Material Characterization Techniques:

Beyond TGA, other techniques would be instrumental in providing a comprehensive characterization of this compound:

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material. For this compound, DSC could determine its melting point, heat of fusion, and any solid-state transitions. This information is vital for understanding the compound's physical state and purity.

Powder X-ray Diffraction (PXRD): If the compound is a crystalline solid, PXRD would be used to determine its crystal structure and phase purity. The resulting diffraction pattern is a unique fingerprint of the crystalline form.

Hot-Stage Microscopy: This technique allows for the visual observation of a sample as it is heated. It can be used to complement DSC data by providing visual confirmation of melting, sublimation, or decomposition events.

A comprehensive material characterization would involve the application of these techniques to build a complete profile of the physical and thermal properties of this compound, ensuring its quality, stability, and suitability for its intended use.

Viii. Emerging Research Directions and Future Prospects for 1 Cyclopropylazetidin 3 Yl Methanol

Development of Novel and Sustainable Synthetic Routes

The demand for enantiomerically pure (1-cyclopropylazetidin-3-yl)methanol and its derivatives in drug discovery necessitates the development of more efficient and sustainable synthetic strategies. Current research is focused on moving beyond traditional multi-step procedures to more streamlined and environmentally friendly approaches.

One promising avenue is the use of multicomponent reactions , which allow for the construction of complex molecules in a single step from three or more starting materials. A notable example is the four-component strain-release-driven synthesis of functionalized azetidines. beilstein-journals.org This method leverages the high reactivity of strained intermediates like azabicyclo[1.1.0]butane to rapidly generate diverse azetidine (B1206935) structures. beilstein-journals.org Adapting such methodologies to incorporate the cyclopropylamine (B47189) and a suitable C3-methanol synthon could provide a highly efficient route to the target molecule and its analogues.

Another area of intense investigation is photocatalysis . Visible light-mediated reactions offer a green alternative to traditional thermal methods. nih.gov Recently, a visible light-mediated aza Paternò–Büchi reaction of acyclic oximes and alkenes has been developed to produce monocyclic azetidines. nih.gov Exploring similar photocatalytic cycloadditions could lead to novel and sustainable pathways to the this compound core.

Furthermore, the development of flow chemistry processes for the synthesis of azetidine-containing building blocks is gaining traction. Flow chemistry offers advantages in terms of safety, scalability, and reaction control, which are particularly important when dealing with strained ring systems.

Exploration of New Chemical Transformations and Reactivity Patterns

The chemical reactivity of this compound is centered around the nucleophilicity of the azetidine nitrogen and the reactivity of the primary hydroxyl group. Future research will likely focus on exploring novel transformations that exploit these features to create more complex and diverse molecular scaffolds.

The hydroxyl group can serve as a handle for a wide range of functionalization reactions, including etherification, esterification, and the introduction of various leaving groups for subsequent nucleophilic substitution. A key area of development will be the diastereoselective functionalization of the C3 position, which is crucial for controlling the three-dimensional shape of the final molecule.

The azetidine nitrogen, while less nucleophilic than that in larger saturated heterocycles due to ring strain, can still participate in various transformations. This includes N-arylation, N-alkylation, and amide coupling reactions. The development of late-stage functionalization techniques will be particularly valuable, allowing for the rapid diversification of complex molecules containing the this compound scaffold.

The ring strain of the azetidine can also be exploited in ring-opening reactions to generate linear amino alcohols, which are themselves valuable synthetic intermediates. nih.gov For instance, the polymerization of azetidine monomers through ring-opening mechanisms is a known strategy for producing polyamines. nih.govresearchgate.net

Advanced Computational Design of Derivatives with Tuned Properties

Computational chemistry is becoming an indispensable tool in the design of new molecules with specific properties. For this compound, computational methods can be used to predict the physicochemical and pharmacological properties of its derivatives, thereby guiding synthetic efforts towards the most promising candidates. mdpi.com

Density Functional Theory (DFT) studies can provide insights into the conformational preferences of the cyclopropylazetidine ring system and how these are influenced by different substituents. researchgate.netmdpi.com This information is critical for understanding how the scaffold will orient itself within a biological target. For example, computational studies on pyridin-3-yl methanol (B129727) derivatives have been used to compare theoretical and experimental structural parameters with good agreement. mdpi.com

Molecular docking simulations can be used to predict the binding affinity of this compound derivatives to specific protein targets. nih.gov This in silico screening approach allows for the rapid evaluation of large virtual libraries of compounds, saving significant time and resources in the early stages of drug discovery. nih.gov For instance, the design of ketoprofen (B1673614) derivatives as COX-2 inhibitors has been successfully guided by molecular dynamics simulations and MM-PBSA calculations. mdpi.com

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Integration into Complex Polycyclic and Supramolecular Systems

The rigid and well-defined three-dimensional structure of this compound makes it an attractive building block for the construction of complex polycyclic and supramolecular architectures.

Spirocycles , which contain two rings that share a single atom, are of particular interest in medicinal chemistry as they introduce a high degree of sp3-character and conformational rigidity. nih.gov The this compound scaffold is well-suited for the synthesis of spirocyclic compounds. For example, the hydroxyl group can be oxidized to a ketone, which can then undergo a spirocyclization reaction. The synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane has been achieved through the cycloaddition of cyclopropenes to stable azomethine ylides. beilstein-journals.org

Macrocycles are another important class of molecules with diverse biological activities. nih.govnih.gov The this compound unit can be incorporated into macrocyclic frameworks through reactions involving the hydroxyl group and the azetidine nitrogen. Methodologies such as ring-closing metathesis, macrolactonization, and click chemistry are being employed to synthesize novel macrocycles containing this and other heterocyclic scaffolds. nih.govnih.gov

In the realm of supramolecular chemistry , the directional hydrogen bonding capabilities of the hydroxyl group and the potential for metal coordination by the azetidine nitrogen make this compound a promising component for the design of self-assembling systems, such as molecular cages and polymers. researchgate.net

Expanding Applications as a Privileged Scaffold in Emerging Chemical Fields

The unique structural and electronic properties of the this compound motif suggest its potential for application in a variety of emerging chemical fields beyond its current use in medicinal chemistry.

The field of chemical biology could benefit from the use of this compound derivatives as chemical probes to study biological processes. For example, fluorescently labeled derivatives could be used to visualize the localization of specific proteins within cells.

In materials science , the incorporation of the rigid cyclopropylazetidine scaffold into polymers could lead to materials with novel thermal and mechanical properties. The ability of the azetidine nitrogen to coordinate with metal ions also suggests potential applications in the development of new catalysts and sensors.

The use of 3-hydroxymethyl-azetidine derivatives as potent inhibitors of DNA polymerase Theta (Polθ) highlights the potential of this scaffold in the development of targeted cancer therapies. nih.gov This discovery opens up new avenues for the design of next-generation anticancer agents based on the this compound core. nih.gov

The application of fragment-based drug discovery (FBDD) is another area where this scaffold can be highly valuable. The this compound unit can serve as a three-dimensional fragment that can be elaborated to generate potent and selective inhibitors for a range of biological targets.

Q & A

Q. What synthetic methodologies are optimized for (1-cyclopropylazetidin-3-yl)methanol, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis of azetidine derivatives often involves cyclopropane ring formation via Simmons-Smith reactions or Grignard additions. For example, cyclopropane-containing alcohols can be synthesized using diethylzinc and diiodomethane under controlled temperatures (0–5°C) . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound. Yield optimization requires strict control of stoichiometry, solvent polarity (e.g., THF or dichloromethane), and reaction time (24–48 hours). Post-synthesis, NMR (¹H/¹³C) and LC-MS should confirm structural integrity and purity (>90%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies cyclopropyl protons (δ 0.5–1.5 ppm) and azetidine ring protons (δ 2.5–3.5 ppm). Methanol’s hydroxyl proton may appear as a broad singlet (~δ 1.5–2.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₇H₁₃NO: calc. 127.0997) and fragments (e.g., loss of cyclopropyl group at m/z 85) .
  • FT-IR : Hydroxyl stretches (3200–3600 cm⁻¹) and azetidine ring vibrations (1450–1600 cm⁻¹) validate functional groups .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
  • Storage : Store in sealed containers under argon at –20°C to prevent oxidation. Monitor for decomposition (e.g., color changes) .

Q. How can researchers determine optimal solvent systems for experimental applications?

  • Methodological Answer : Solubility screening in polar aprotic solvents (DMSO, DMF) is recommended. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute with PBS (pH 7.4) to avoid precipitation. Centrifugation (10,000 ×g, 5 min) ensures homogeneity. Stability in aqueous buffers should be verified via HPLC over 24 hours .

Advanced Research Questions

Q. How can contradictory stability data for this compound under varying conditions be resolved?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Heat samples (40°C, 75% RH) for 4 weeks and analyze degradation products via LC-MS .
  • pH Stability : Incubate in buffers (pH 3–10) and quantify intact compound using UV-Vis (λ = 210 nm). Degradation pathways (e.g., ring-opening at acidic pH) can be modeled computationally .
  • Light Sensitivity : Expose to UV light (254 nm) and monitor photodegradation with time-resolved spectroscopy .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for cyclopropane ring-opening or nucleophilic substitutions .
  • Molecular Dynamics : Simulate solvent interactions (e.g., methanol/water mixtures) to predict solubility and aggregation behavior .
  • Docking Studies : Screen against enzyme targets (e.g., kinases) using AutoDock Vina to prioritize bioactivity assays .

Q. What methodologies assess the compound’s behavior under extreme conditions?

  • Methodological Answer :
  • High-Pressure LC-MS : Analyze structural integrity at elevated pressures (500 bar) to mimic industrial processing .
  • Cryogenic NMR : Characterize conformational changes at –80°C to identify low-energy states .
  • Stress Testing : Expose to oxidative agents (H₂O₂) and quantify byproducts via GC-MS .

Q. How can bioactivity screening platforms evaluate pharmacological potential?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values are calculated via nonlinear regression .
  • Cell-Based Models : Use HEK293 or HepG2 cells for cytotoxicity screening (MTT assay). Include positive controls (e.g., cisplatin) and validate with flow cytometry for apoptosis .
  • In Vivo Pharmacokinetics : Administer (10 mg/kg, IV/oral) in rodent models and quantify plasma levels via LC-MS/MS over 24 hours .

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